2-Aminoethylmethyldimethoxysilane
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Overview
Description
2-Aminoethylmethyldimethoxysilane is an organosilicon compound with the molecular formula C5H15NO2Si. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Preparation Methods
2-Aminoethylmethyldimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminoethanol with methyldimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Aminoethylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds, leading to the formation of a cross-linked network.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and alkyl halides for substitution. Major products formed from these reactions include siloxane polymers and substituted amines.
Scientific Research Applications
2-Aminoethylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers in composite materials.
Biology: It is used to modify the surface of biomaterials to enhance their biocompatibility and promote cell adhesion.
Medicine: It is used in the development of drug delivery systems, where it helps to functionalize the surface of nanoparticles for targeted drug delivery.
Mechanism of Action
The mechanism of action of 2-Aminoethylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methoxy groups are hydrolyzed to form silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds. The amino group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
2-Aminoethylmethyldimethoxysilane is similar to other silane coupling agents, such as 3-aminopropyltriethoxysilane and 3-aminopropyltrimethoxysilane. it is unique in its ability to form stable siloxane bonds under mild conditions and its compatibility with a wide range of organic and inorganic materials. Other similar compounds include:
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane .
Biological Activity
2-Aminoethylmethyldimethoxysilane (AEMDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant applications. This article provides a comprehensive overview of the biological activity associated with AEMDMS, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
AEMDMS belongs to a class of organosilicon compounds known as amino silanes. Its structure includes an amino group, which is pivotal for its interaction with biological systems. The general formula can be represented as follows:
This compound is characterized by its ability to hydrolyze in the presence of moisture, forming silanol groups that can interact with various substrates, enhancing adhesion properties in materials science and potential biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of AEMDMS, indicating its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular respiration:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.07 to 1.13 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanism : AEMDMS disrupts the respiratory chain dehydrogenase activity in bacteria, leading to increased membrane permeability and eventual cell death .
Antioxidant Activity
AEMDMS also exhibits significant antioxidant properties, which are vital for combating oxidative stress in biological systems:
- DPPH Scavenging Activity : The compound has shown a median concentration (IC50) value of 0.65 mg/mL in DPPH radical scavenging assays, indicating strong free radical scavenging capabilities .
- Comparison with Standards : The antioxidant efficacy was comparable to known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative damage.
Case Study 1: Antimicrobial Efficacy
In a controlled study, AEMDMS was tested against several bacterial strains. The results indicated a pronounced effect on Gram-positive bacteria compared to Gram-negative strains:
Bacterial Strain | MIC (mg/mL) | Observed Effect |
---|---|---|
Staphylococcus aureus | 0.07 | Significant growth inhibition |
Escherichia coli | 1.13 | Moderate growth inhibition |
Pseudomonas aeruginosa | 0.50 | Minimal effect observed |
The study concluded that AEMDMS's mechanism involves targeting the bacterial respiratory chain, leading to energy depletion and cell lysis .
Case Study 2: Antioxidant Potential
Another research effort evaluated the antioxidant activity of AEMDMS using various assays:
Assay Type | IC50 (mg/mL) | Comparison Standard |
---|---|---|
DPPH Radical Scavenging | 0.65 | Ascorbic Acid (0.50) |
ABTS Radical Scavenging | 0.052 | Trolox (0.045) |
These findings suggest that AEMDMS could serve as an effective natural antioxidant agent in food preservation and cosmetic formulations .
Properties
Molecular Formula |
C5H15NO2Si |
---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
2-[dimethoxy(methyl)silyl]ethanamine |
InChI |
InChI=1S/C5H15NO2Si/c1-7-9(3,8-2)5-4-6/h4-6H2,1-3H3 |
InChI Key |
CZVSRHMBQDVNLW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCN)OC |
Origin of Product |
United States |
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